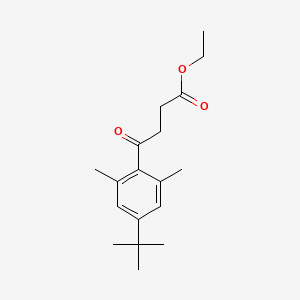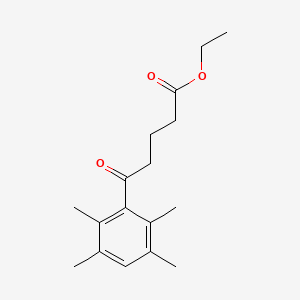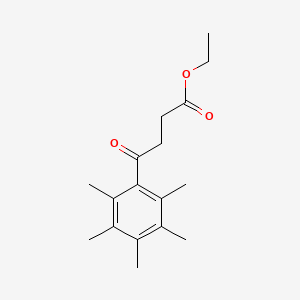![molecular formula C11H10BrF3 B3314811 2-Bromo-4-[(3-trifluoromethyl)phenyl]-1-butene CAS No. 951889-45-5](/img/structure/B3314811.png)
2-Bromo-4-[(3-trifluoromethyl)phenyl]-1-butene
Vue d'ensemble
Description
2-Bromo-4-[(3-trifluoromethyl)phenyl]-1-butene is an organic compound that features a bromine atom, a trifluoromethyl group, and a butene chain attached to a phenyl ring
Mécanisme D'action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , suggesting that this compound might interact with organoboron reagents or palladium catalysts in these reactions.
Mode of Action
In the context of suzuki–miyaura coupling reactions, it’s plausible that this compound could participate in the transmetalation step, where it transfers its organic group to a palladium catalyst .
Biochemical Pathways
Given its potential role in suzuki–miyaura coupling reactions, it may be involved in the synthesis of various organic compounds .
Pharmacokinetics
Its physical and chemical properties such as its density (1752±006 g/cm3), boiling point (1967±350 °C), and flash point (728°C) have been reported . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
Given its potential use in organic synthesis, it may contribute to the formation of various organic compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-[(3-trifluoromethyl)phenyl]-1-butene. For instance, its stability can be affected by exposure to air and it should be stored under inert gas at room temperature . Furthermore, its reactivity may be influenced by the solvent used, temperature, and the presence of other reagents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-[(3-trifluoromethyl)phenyl]-1-butene typically involves the bromination of a precursor compound followed by the introduction of the trifluoromethyl group. One common method involves the bromination of 4-[(3-trifluoromethyl)phenyl]-1-butene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-[(3-trifluoromethyl)phenyl]-1-butene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The double bond in the butene chain can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Addition: Halogens (e.g., bromine or chlorine) in inert solvents like carbon tetrachloride or chloroform.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while addition reactions can produce dihalogenated or hydrohalogenated compounds.
Applications De Recherche Scientifique
2-Bromo-4-[(3-trifluoromethyl)phenyl]-1-butene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with improved pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-fluorobenzotrifluoride
- 4-(Trifluoromethyl)benzyl bromide
- 2-Bromo-4-[(trifluoromethyl)phenyl]acrylate
Uniqueness
2-Bromo-4-[(3-trifluoromethyl)phenyl]-1-butene is unique due to the presence of both a bromine atom and a trifluoromethyl group, which impart distinct chemical and physical properties.
Propriétés
IUPAC Name |
1-(3-bromobut-3-enyl)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF3/c1-8(12)5-6-9-3-2-4-10(7-9)11(13,14)15/h2-4,7H,1,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGBCHBDJZFCLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC(=CC=C1)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001225069 | |
| Record name | 1-(3-Bromo-3-buten-1-yl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001225069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951889-45-5 | |
| Record name | 1-(3-Bromo-3-buten-1-yl)-3-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromo-3-buten-1-yl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001225069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloro-3-[(2-methylthio)phenyl]-1-propene](/img/structure/B3314756.png)
![2-Methyl-3-[(4-methylthio)phenyl]-1-propene](/img/structure/B3314770.png)
![2-Chloro-3-[(2-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314776.png)
![2-Chloro-3-[(3-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314788.png)

![2-Chloro-4-[(3-trifluoromethyl)phenyl]-1-butene](/img/structure/B3314795.png)
![2-Methyl-3-[(3-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314812.png)
![2-Chloro-3-[(4-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314820.png)



